molecular formula C12H16N4O4S B2469510 6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1219914-20-1

6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2469510
CAS No.: 1219914-20-1
M. Wt: 312.34
InChI Key: HLFDSNNXDSIJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c17-11-4-3-10(13-14-11)12(18)15-5-7-16(8-6-15)21(19,20)9-1-2-9/h3-4,9H,1-2,5-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFDSNNXDSIJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the piperazine moiety: This step involves the reaction of the pyridazinone core with piperazine derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can take place at various positions on the pyridazinone ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(methylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
  • 6-(4-(ethylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Uniqueness

6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is unique due to the presence of the cyclopropylsulfonyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be reflected in its binding affinity, selectivity, and overall pharmacokinetic profile.

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